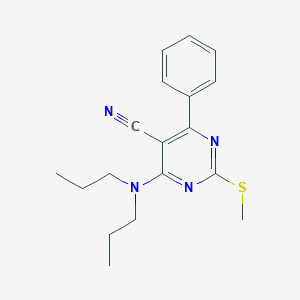
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as HPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPT is a triazine derivative that has been synthesized through different methods. The purpose of
Mécanisme D'action
The mechanism of action of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed that 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one exerts its biological effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and fungi. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is its low toxicity. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have low toxicity in various in vitro and in vivo studies. This makes it a promising candidate for further research and potential clinical applications. However, one of the limitations of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one. One potential direction is the development of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs for the treatment of cancer and viral infections. Another direction is the exploration of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one's potential as a plant growth regulator. Additionally, further research is needed to understand the mechanism of action of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one and its potential applications in materials science.
Conclusion:
In conclusion, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been synthesized through various methods and has been extensively studied for its potential applications in medicine, agriculture, and materials science. 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects, and its low toxicity makes it a promising candidate for further research. Future research directions for 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one include the development of 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs, exploration of its potential as a plant growth regulator, and further understanding of its mechanism of action.
Méthodes De Synthèse
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine-5-one with 2-chloro-1-propanol in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one as a white crystalline solid with a yield of 70-80%.
Applications De Recherche Scientifique
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have anticancer, antifungal, and antiviral properties. In agriculture, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used as a plant growth regulator. In materials science, 3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used as a precursor for the synthesis of various polymers and composites.
Propriétés
Nom du produit |
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C7H12N4O2 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
3-(2-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H12N4O2/c1-4(12)3-8-7-9-6(13)5(2)10-11-7/h4,12H,3H2,1-2H3,(H2,8,9,11,13) |
Clé InChI |
OSJNDDOOEYZEDB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NNC(=NC1=O)NCC(C)O |
SMILES |
CC1=NNC(=NC1=O)NCC(C)O |
SMILES canonique |
CC1=NNC(=NC1=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253928.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253931.png)